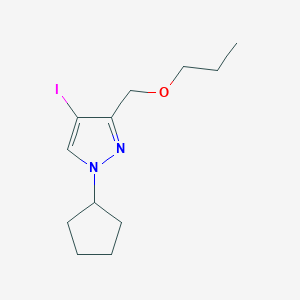

![molecular formula C13H19ClN2O2 B2509216 N-[(1-重氮基氨基)-氧甲基]-2-氯乙酰胺 CAS No. 725711-03-5](/img/structure/B2509216.png)

N-[(1-重氮基氨基)-氧甲基]-2-氯乙酰胺

描述

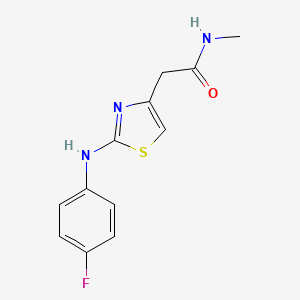

N-[(1-adamantylamino)-oxomethyl]-2-chloroacetamide is a derivative of N-(1-adamantyl)acetamide, which serves as a precursor in the synthesis of biologically active aminoadamantanes. These compounds have shown antimicrobial and antiviral activities and are utilized in the treatment and prevention of various diseases such as influenza, herpes, and pneumonia. The removal of acetyl protection from N-(1-adamantyl)acetamide can yield 1-aminoadamantane, an active component in the drug midantane, which is used for treating Parkinson’s disease .

Synthesis Analysis

The synthesis of N-adamantyl derivatives, including N-[(1-adamantylamino)-oxomethyl]-2-chloroacetamide, involves the modification of the amino group of amantadine. The process includes the amidation of adamantane and diamantane with acetonitrile and bromotrichloromethane in the presence of a catalyst such as Mo(CO)6 in an aqueous medium. This method allows for the production of various N-adamantyl-2-amino-acylamides and N-adamantyl-2-phenoxy-acetamides, which are confirmed by mass spectra (MS) and 1H NMR spectra .

Molecular Structure Analysis

The molecular structure of N-[(1-adamantylamino)-oxomethyl]-2-chloroacetamide and its derivatives is characterized by the presence of the adamantane framework, which is a bulky and lipophilic moiety. This structure is confirmed through analytical techniques such as mass spectrometry and 1H NMR, ensuring the correct synthesis of the desired compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-[(1-adamantylamino)-oxomethyl]-2-chloroacetamide derivatives are crucial for their antiviral potency. The modification of the amino group of amantadine leads to the formation of various acylamide derivatives. It has been observed that the introduction of bulky and extended lipophilic groups at the α-position of the carbonyl group can result in a decrease in antiviral potency, indicating the importance of the molecular structure in the activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-[(1-adamantylamino)-oxomethyl]-2-chloroacetamide derivatives are influenced by the adamantane core. This core imparts a degree of lipophilicity, which is significant for the compounds' biological activity. The adamantane structure is known for its stability and resistance to chemical reactions, which may contribute to the pharmacokinetic properties of the derivatives, such as their absorption, distribution, metabolism, and excretion in the body .

科学研究应用

研究中的氯乙酰胺

探索氯乙酰胺的机制:研究表明,包括结构与N-[(1-重氮基氨基)-氧甲基]-2-氯乙酰胺相关的化合物在内,主要靶向非常长链脂肪酸(VLCFAs)合成。这些发现表明,氯乙酰胺抑制了参与VLCFAs形成的延长酶系统,这是细胞功能和生长的关键过程。这种抑制是立体特异性的,取决于酰胺结构,突显了该化合物在研究与VLCFA相关的代谢途径和疾病方面的潜力(Böger, Matthes, & Schmalfuss, 2000)。

神经退行性疾病研究中的金刚烷衍生物

在神经退行性疾病治疗中的潜力:与N-[(1-重氮基氨基)-氧甲基]-2-氯乙酰胺中的金刚烷基相关的金刚烷衍生物已显示出在治疗神经退行性疾病方面的潜力。像金刚烷和美满胺这样的化合物,以其在痴呆症、阿尔茨海默病和帕金森病中的疗效而闻名,突显了金刚烷基蓬杆的潜在治疗应用。这些衍生物由于与各种神经递质系统的相互作用以及穿越血脑屏障的能力而展现出广泛的药理潜力,这表明N-[(1-重氮基氨基)-氧甲基]-2-氯乙酰胺在神经药理研究中的用途(Dembitsky, Gloriozova, & Poroikov, 2020)。

安全和危害

属性

IUPAC Name |

N-(1-adamantylcarbamoyl)-2-chloroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O2/c14-7-11(17)15-12(18)16-13-4-8-1-9(5-13)3-10(2-8)6-13/h8-10H,1-7H2,(H2,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLFEICGDWLKQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1-adamantylamino)-oxomethyl]-2-chloroacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(2-Chloroacetyl)-2-(2,2-difluoroethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B2509133.png)

![1-(Chloromethyl)-3-(3-ethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2509137.png)

![N1-[5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B2509143.png)

![N-(5-chloro-2-methoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2509148.png)

![N-[2-(1-Adamantyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2509149.png)

![3-(4-methoxybenzyl)-1-(3-(trifluoromethyl)benzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(3-ethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2509153.png)

![naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime](/img/structure/B2509155.png)